5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid

Description

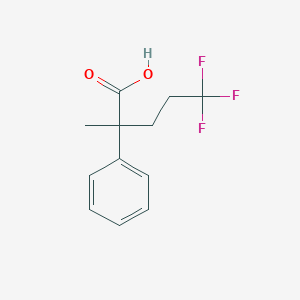

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-2-methyl-2-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(10(16)17,7-8-12(13,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWFSFXSUJCTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-2-phenylpentanoic acid with trifluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

It appears that information regarding the applications of "1-(3,4-dimethylphenyl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide" is limited within the provided search results. However, we can compile the information available to provide a foundational understanding.

Basic Information

- PubChem CID: 71790889

- Molecular Formula:

- Molecular Weight: 434.5 g/mol

- IUPAC Name: 1-(3,4-dimethylphenyl)-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide

Names and Identifiers:

Computed Descriptors:

- InChI: InChI=1S/C23H26N6O3/c1-15-4-5-19(12-16(15)2)28-14-18(13-22(28)31)23(32)25-9-11-29-21(30)7-6-20(26-29)27-10-8-24-17(27)3/h4-8,10,12,18H,9,11,13-14H2,1-3H3,(H,25,32)

- InChIKey: MMFGOCBQPJOZQN-UHFFFAOYSA-N

- SMILES: CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4C)C

Potential Research Avenues

Given the presence of an imidazole moiety, it may be inferred that this compound could have applications in:

- Synthesis of Imidazole Derivatives: Imidazole derivatives are synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .

- Pharmaceutical Chemistry: Imidazoles are important structural components in various pharmaceuticals .

- Biological Activity: Some imidazole derivatives exhibit biological activities .

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The phenyl group may contribute to binding interactions with target proteins or enzymes .

Comparison with Similar Compounds

(a) 5,5,5-Trifluoropentanoic Acid (CAS 407-62-5)

- Molecular Formula : C₅H₇F₃O₂ (156.10 g/mol) .

- Key Features : A straight-chain fluorinated carboxylic acid lacking substituents at C2.

- Comparison : The absence of methyl and phenyl groups reduces steric hindrance, likely increasing reactivity in esterification or amidation reactions. Its simpler structure may facilitate synthesis but limits applications requiring aromatic interactions.

(b) Perfluoro-n-pentanoic Acid (PFPeA)

- Molecular Formula : C₅HF₉O₂ (264.04 g/mol) .

- Key Features : Fully fluorinated chain (CF₃CF₂CF₂CF₂COOH), used in environmental analysis.

- Comparison : The perfluorination increases hydrophobicity and chemical stability but raises environmental persistence concerns. The target compound’s partial fluorination balances reactivity and stability.

(c) 5,5,5-Trifluoro-2-oxopentanoic Acid (CAS 118311-18-5)

- Molecular Formula : C₅H₅F₃O₃ (170.09 g/mol) .

- Key Features : Contains a ketone group at C2, enhancing acidity (pKa ~1.5–2.5 estimated).

- Comparison : The ketone group increases electrophilicity, making it reactive in condensation reactions. The target compound’s phenyl group may instead favor π-π stacking in drug design.

(d) (S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Synthesis : Prepared via dynamic kinetic resolution, highlighting stereochemical control challenges .

- Comparison: The amino group introduces zwitterionic properties, enhancing solubility in biological systems. The target compound’s carboxylic acid group and aromatic substituents may improve binding to hydrophobic enzyme pockets.

Data Table: Key Properties of Comparable Compounds

*Inferred data due to lack of direct evidence.

Biological Activity

5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid (CAS Number: 2029048-69-7) is a synthetic organic compound notable for its trifluoromethyl and phenyl groups. Its molecular formula is C13H15F3O2. The compound's unique structural characteristics enhance its chemical stability and lipophilicity, making it a candidate for various pharmaceutical applications. This article explores its biological activity, including interaction studies with biological targets and potential therapeutic applications.

The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its reactivity and stability compared to similar compounds. The presence of a pentanoic acid backbone allows it to undergo typical carboxylic acid reactions, which are crucial for its biological interactions.

Interaction Studies

Research indicates that this compound exhibits notable binding affinity with specific enzymes and receptors, which is essential for understanding its mechanism of action. Interaction studies have typically focused on:

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes can be pivotal in therapeutic contexts.

- Receptor Binding : Understanding how this compound interacts with various receptors can help in designing drugs targeting specific pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. For instance, modifications of fluorinated compounds have shown enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

- Antimicrobial Efficacy : A study on related fluorinated compounds showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that the trifluoromethyl group may enhance the antibacterial properties of the compound .

- Inhibition Studies : Another investigation highlighted the inhibitory effects of fluorinated derivatives on various cancer cell lines, demonstrating potential antiproliferative effects. The IC50 values observed were promising enough to warrant further exploration into their therapeutic use .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Trifluoromethyl and phenyl groups | High lipophilicity; enhanced stability | Potential antibacterial activity |

| 2-Methyl-2-phenylpentanoic acid | Lacks trifluoromethyl group | More hydrophilic; less lipophilic than trifluorinated variants | Lower antimicrobial activity |

| 9,9-Difluoro-2-propylnonanoic acid | Contains two fluorine atoms | Different carbon chain length affects reactivity | Variable biological activity |

| 5-Hydroxyimino-5-phenylpentanoic acid | Contains hydroxyl and imino groups | May exhibit diverse biological activities | Moderate antibacterial effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,5,5-Trifluoro-2-methyl-2-phenylpentanoic acid with high purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Start with 2-methyl-2-phenylpent-4-enoic acid. Introduce trifluoromethyl groups via radical trifluoromethylation using Umemoto’s reagent or photoredox catalysis under inert conditions.

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents.

- Step 3 : Final hydrolysis under acidic conditions (e.g., HCl in THF/water) to yield the carboxylic acid.

- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can NMR spectroscopy be optimized to characterize fluorine environments in this compound?

- Methodological Answer :

- Use a high-field NMR spectrometer (≥400 MHz) with a broadband fluorine probe.

- Set the decoupling frequency to suppress - coupling (e.g., Waltz-16 decoupling sequence).

- Dissolve the compound in deuterated DMSO or CDCl₃ to minimize solvent interference. Reference chemical shifts to internal CFCl₃ (δ = 0 ppm).

- Compare experimental shifts with computational predictions (DFT-based) to assign fluorine signals .

Q. What experimental parameters are critical for stability studies of this compound under varying pH?

- Methodological Answer :

- Buffer Selection : Use phosphate (pH 2–8) and borate (pH 9–12) buffers at 0.1 M ionic strength.

- Degradation Monitoring : Perform HPLC-UV analysis (λ = 210 nm) at 24-hour intervals. Track degradation products like decarboxylated or defluorinated derivatives.

- Kinetic Modeling : Apply first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots at 25–60°C .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported pKa values for fluorinated carboxylic acids like this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model acid dissociation. Compare with experimental pKa from potentiometric titration (using a glass electrode in 0.1 M KCl).

- Analyze solvent effects via the SMD continuum solvation model. Discrepancies may arise from solvent polarity or counterion interactions, requiring controlled ionic strength conditions .

Q. What strategies enable the use of isotope-labeled analogs in metabolic pathway tracing?

- Methodological Answer :

- Synthesize -labeled analogs (e.g., at the trifluoromethyl group) via modified Curtius rearrangement or using -enriched trifluoromethyl iodide.

- Administer the labeled compound to in vitro hepatocyte models. Track metabolites via LC-MS/MS with selected reaction monitoring (SRM) for isotopic peaks.

- Compare with unlabeled controls to identify metabolic bottlenecks or enzyme-specific modifications .

Q. How can molecular dynamics (MD) simulations predict interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer :

- Docking : Use AutoDock Vina to predict binding poses in CYP3A4 or CYP2C9 active sites. Prioritize poses with hydrogen bonding to heme iron or hydrophobic interactions with phenyl/trifluoromethyl groups.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of enzyme-ligand complexes. Calculate binding free energy via MM-PBSA.

- Validation : Correlate simulation results with in vitro CYP inhibition assays (fluorometric screening) to confirm computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorinated analogs?

- Methodological Answer :

- Controlled Replication : Repeat NMR experiments under identical conditions (solvent, temperature, concentration) as conflicting studies.

- Isotopic Purity Check : Verify absence of - coupling artifacts using -labeled solvents.

- Collaborative Benchmarking : Cross-validate data with independent labs using standardized reference compounds (e.g., perfluorotoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.